molecular formula C22H18ClN3O4 B13732597 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- CAS No. 42358-38-3

1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)-

Katalognummer: B13732597
CAS-Nummer: 42358-38-3
Molekulargewicht: 423.8 g/mol
InChI-Schlüssel: KTPCHCSTIGKKSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- typically involves the following steps:

    Diazotization: The starting material, 3-chloroaniline, is treated with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-(3-methoxypropyl)-1H-Benz(de)isoquinoline-1,3(2H)-dione under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production methods may involve large-scale diazotization and coupling reactions, often carried out in continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The azo group can undergo reduction to form active metabolites that exert their effects through specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((4-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)-
  • 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-bromophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)-

Uniqueness

1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-((3-chlorophenyl)azo)-6-hydroxy-2-(3-methoxypropyl)- is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group may impart distinct properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

42358-38-3

Molekularformel

C22H18ClN3O4

Molekulargewicht

423.8 g/mol

IUPAC-Name

5-[(3-chlorophenyl)diazenyl]-6-hydroxy-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C22H18ClN3O4/c1-30-10-4-9-26-21(28)16-8-3-7-15-19(16)17(22(26)29)12-18(20(15)27)25-24-14-6-2-5-13(23)11-14/h2-3,5-8,11-12,27H,4,9-10H2,1H3

InChI-Schlüssel

KTPCHCSTIGKKSD-UHFFFAOYSA-N

Kanonische SMILES

COCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=CC(=CC=C4)Cl)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.